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An In-depth Technical Guide to the Discovery and Chemical Properties of Homocysteine
Thiolactone Hydrochloride

This guide provides a comprehensive overview of Homocysteine Thiolactone Hydrochloride
(HTL-HCl), from its historical discovery to its detailed chemical properties and biological

implications. It is intended for researchers, scientists, and professionals in drug development

who are engaged with amino acid metabolism, protein modification, and the pathophysiology of

associated diseases.

Section 1: The Genesis of a Reactive Metabolite:
Discovery and Context
The story of homocysteine thiolactone is intrinsically linked to its precursor, homocysteine.

Homocysteine was first isolated in 1932 by the Nobel laureate Vincent du Vigneaud and his

colleagues during their investigation into the metabolism of the essential amino acid,

methionine.[1][2][3][4] Initially, it was characterized as a key intermediate in the transsulfuration

and transmethylation pathways.[2][5] For decades, its clinical significance remained obscure

until the 1960s, when Kilmer S. McCully observed advanced arteriosclerosis in children with

genetic disorders leading to hyperhomocysteinemia (elevated homocysteine levels).[2][3] This

pivotal observation led to the formulation of the "Homocysteine Theory of Arteriosclerosis,"

which posited that high levels of homocysteine are a significant risk factor for vascular disease.

[1][3][6]
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While homocysteine itself was the focus of early research, it was later discovered that its

toxicity is mediated, in large part, by a highly reactive intramolecular thioester: homocysteine

thiolactone.[6][7] This cyclic compound is not a direct metabolite in the primary methionine

cycle. Instead, it is produced through a crucial "error-editing" mechanism by methionyl-tRNA

synthetase (MetRS) and other aminoacyl-tRNA synthetases.[1][6][7][8] In this process, the

synthetase mistakenly recognizes and activates homocysteine instead of methionine. To

prevent the incorrect incorporation of homocysteine into proteins, the enzyme converts the

activated intermediate (Hcy~AMP) into the stable, cyclic homocysteine thiolactone, releasing it

into the cell.[6][7] This biological pathway underscores a fundamental quality control

mechanism in protein synthesis, which paradoxically generates a potentially toxic molecule.
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Caption: Biological formation of Homocysteine Thiolactone (HTL) via the error-editing

mechanism of MetRS.

Section 2: Chemical Profile of Homocysteine
Thiolactone Hydrochloride
Homocysteine Thiolactone Hydrochloride is the stable, salt form of the reactive thiolactone,

making it suitable for laboratory storage and use. Its unique structure, containing a five-
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membered thioester ring and a primary amine, dictates its chemical behavior and utility as both

a biological toxin and a synthetic building block.[1][9]

Structure and Physicochemical Properties
The hydrochloride salt enhances the compound's stability and water solubility, facilitating its

use in aqueous buffers for biological experiments and as a starting material in chemical

synthesis.[9][10]

Property Value Source(s)

IUPAC Name
3-aminothiolan-2-

one;hydrochloride
--INVALID-LINK--[11]

CAS Number 6038-19-3 --INVALID-LINK--[10][11]

Molecular Formula C₄H₈ClNOS --INVALID-LINK--[10][11][12]

Molecular Weight 153.63 g/mol --INVALID-LINK--[11][12]

Appearance White crystalline powder --INVALID-LINK--[10][13]

Melting Point 202 °C (decomposes) --INVALID-LINK--[10]

Solubility
Soluble in water (740.5 g/L at

20°C), DMSO, and methanol.
--INVALID-LINK--[9][10]

Spectroscopic Data
¹H NMR (400 MHz, D₂O): The proton NMR spectrum provides characteristic signals for the

molecule's structure. Expected chemical shifts (ppm) are approximately: 4.34 (t, 1H, CH-N),

3.51 (m, 2H, CH₂-S), 2.85 (m, 1H, CH₂), and 2.28 (m, 1H, CH₂). These values can vary

slightly based on solvent and pH.

Infrared (IR) Spectroscopy: The IR spectrum (KBr wafer) will show characteristic absorption

bands. A strong carbonyl (C=O) stretch from the thioester is expected around 1700-1750

cm⁻¹. N-H stretching vibrations from the amine group appear in the 3200-3400 cm⁻¹ region,

and C-S stretching can be observed in the fingerprint region.[11]

Chemical Synthesis
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DL-Homocysteine Thiolactone Hydrochloride is typically synthesized from DL-methionine or

DL-homocysteine. One common industrial method involves the reduction of DL-methionine with

sodium metal in liquid ammonia. The resulting DL-homocysteine is not isolated but is directly

cyclized under acidic conditions (hydrochloric acid) to form the thiolactone hydrochloride salt.

[10][14][15] This one-step cyclization avoids the intermediate isolation of homocystine,

streamlining the process.[15]

Another approach is the electrochemical cleavage of a disulfide bond in a precursor, which is

considered a greener alternative as it can avoid heavy-metal cathodes.[16][17]

Stability and Reactivity
The chemical reactivity of HTL is central to its biological effects. The molecule exhibits dual

reactivity:

Electrophilic Thioester: The carbonyl carbon of the thioester ring is highly electrophilic and

susceptible to nucleophilic attack. This is the basis for its primary toxic mechanism.

Nucleophilic Amine: The free amino group can act as a nucleophile in various chemical

reactions.

In aqueous solution at physiological pH (7.4), HTL is moderately stable, with a reported half-life

of approximately 24-30 hours.[1][6] Its most significant reaction in vivo is with the ε-amino

group of protein lysine residues. This acylation reaction, termed N-homocysteinylation, forms a

stable amide bond, permanently modifying the protein.[1][6][8] This modification can disrupt

protein structure and function, leading to cellular damage.[8][18]

Caption: Reaction of Homocysteine Thiolactone with a protein lysine residue to form N-

homocysteinylated protein.

Section 3: Biological Significance and Detoxification
The accumulation of HTL in hyperhomocysteinemia is linked to a range of pathologies. The

covalent modification of proteins is a key driver of this toxicity.

Protein Damage: N-homocysteinylation can alter a protein's charge, conformation, and

function. This has been shown to inactivate enzymes, promote protein aggregation, and
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trigger autoimmune responses when the modified proteins are recognized as foreign by the

immune system.[1][6][19]

Oxidative Stress: While the parent molecule, homocysteine, is known to induce oxidative

stress by uncoupling endothelial nitric oxide synthase (eNOS)[20], HTL contributes to cellular

dysfunction and has been shown to induce seizures and neurotoxicity in animal models.[13]

To counteract HTL toxicity, organisms have evolved enzymatic detoxification pathways. The

primary defense is the hydrolysis of the thioester bond to regenerate homocysteine, which can

then re-enter metabolic pathways. Enzymes with significant homocysteine thiolactonase activity

include:

Paraoxonase 1 (PON1): A calcium-dependent esterase primarily associated with high-

density lipoproteins (HDL) in the blood.[7][8]

Human Carboxylesterase 1 (hCES1): A highly abundant enzyme in the liver that has been

identified as a potent HTL hydrolase.[18]

Section 4: Key Experimental Methodologies
For researchers working with HTL-HCl, standardized protocols are essential for reproducibility

and accuracy.

Protocol 1: General Laboratory Synthesis of DL-
Homocysteine Thiolactone Hydrochloride
This protocol is a conceptual summary based on published methods.[10][14][15] CAUTION:

This reaction involves metallic sodium and liquid ammonia and must be performed by trained

personnel in a suitable fume hood with appropriate safety precautions.

Setup: In a three-necked flask equipped with a dry-ice condenser and a mechanical stirrer,

add DL-methionine.

Reaction: Cool the flask to approximately -40°C and condense dry ammonia gas into the

flask until the methionine is fully dissolved.
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Reduction: Add small, chopped pieces of metallic sodium portion-wise, maintaining the

temperature between -35°C and -40°C. Monitor the reaction's completion using a suitable

method like TLC or LC.

Quenching: Once the reaction is complete, cautiously add ammonium chloride to quench

any remaining sodium. Allow the ammonia to evaporate overnight in the fume hood.

Cyclization & Isolation: Dissolve the resulting solid residue in water and pass it through a

cation-exchange resin to remove sodium ions. Adjust the pH of the eluate to ~1 with

concentrated HCl.

Purification: Concentrate the acidic solution under reduced pressure to induce crystallization.

The resulting solid can be recrystallized from a suitable solvent system (e.g., water/ethanol)

to yield pure DL-Homocysteine Thiolactone Hydrochloride.

Protocol 2: In Vitro N-Homocysteinylation of Bovine
Serum Albumin (BSA)
This protocol provides a framework for modifying a standard protein with HTL for functional or

structural studies.

Preparation: Prepare a solution of BSA (e.g., 10 mg/mL) in a phosphate or HEPES buffer

(e.g., 100 mM, pH 7.4). Prepare a fresh stock solution of HTL-HCl in the same buffer.

Incubation: Add HTL-HCl to the BSA solution to a final concentration of 1-10 mM. The molar

ratio of HTL to protein will determine the extent of modification.

Reaction: Incubate the mixture at 37°C for a period ranging from 4 to 24 hours with gentle

agitation.

Removal of Unreacted HTL: After incubation, remove the excess, unreacted HTL by dialysis

against the reaction buffer or by using a desalting column.

Verification: Confirm the modification using techniques such as:

Mass Spectrometry (MALDI-TOF or ESI-MS): To detect the mass shift corresponding to

the addition of homocysteine moieties (approx. 117 Da per modification).
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SDS-PAGE: To check for changes in protein mobility or aggregation.

Western Blot: Using an antibody specific for N-homocysteinylated lysine residues, if

available.

Caption: A typical experimental workflow for the in vitro N-homocysteinylation of a protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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